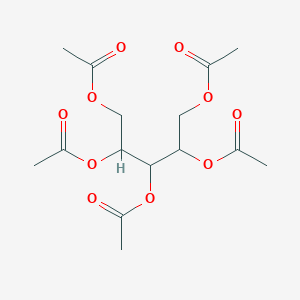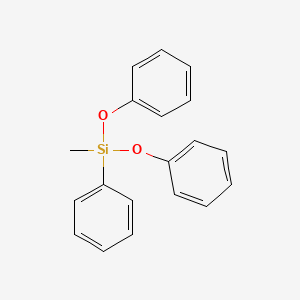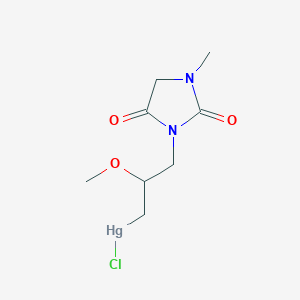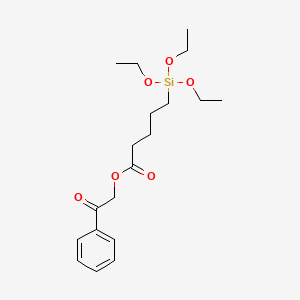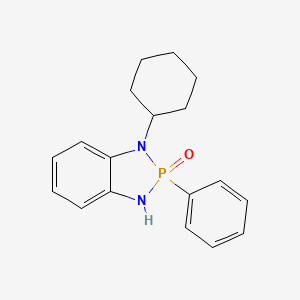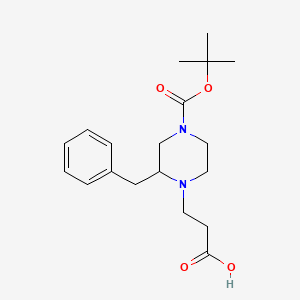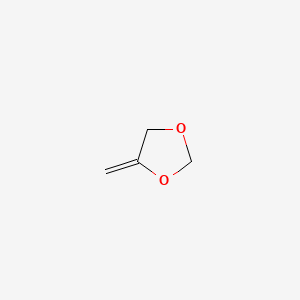
4-Methylene-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methylene-1,3-dioxolane is an organic compound with the molecular formula C₄H₆O₂ and a molecular weight of 86.0892 g/mol . It is a five-membered heterocyclic compound containing two oxygen atoms and a methylene group. This compound is known for its unique structure and reactivity, making it a valuable intermediate in various chemical syntheses.
準備方法
The synthesis of 4-Methylene-1,3-dioxolane can be achieved through several methods. One common approach involves the reaction of 4-chloromethylene-1,3-dioxolane with potassium hydroxide (KOH), yielding the desired product with moderate efficiency . Another method involves the use of sulfuryl chloride in methylene chloride at elevated temperatures . Industrial production methods often utilize these synthetic routes, optimizing reaction conditions to maximize yield and purity.
化学反応の分析
4-Methylene-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions typically yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule. Common reagents used in these reactions include potassium hydroxide, sulfuryl chloride, and various nucleophiles
科学的研究の応用
4-Methylene-1,3-dioxolane has a wide range of applications in scientific research:
Medicine: Its derivatives are explored for potential therapeutic applications due to their biological activities.
Industry: It is used in the production of polymers and other materials with specific properties.
作用機序
The mechanism of action of 4-Methylene-1,3-dioxolane involves its reactivity with various nucleophiles and electrophiles. The methylene group in the compound is highly reactive, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific derivatives and their applications .
類似化合物との比較
4-Methylene-1,3-dioxolane can be compared with other similar compounds such as 1,3-dioxolane and 1,3-dioxane. While all these compounds contain a five-membered ring with two oxygen atoms, this compound is unique due to the presence of the methylene group, which imparts distinct reactivity and properties . Other similar compounds include 2-methylene-4-phenyl-1,3-dioxolane and 4,4-dimethyl-5-methylene-1,3-dioxolane .
特性
CAS番号 |
4362-24-7 |
|---|---|
分子式 |
C4H6O2 |
分子量 |
86.09 g/mol |
IUPAC名 |
4-methylidene-1,3-dioxolane |
InChI |
InChI=1S/C4H6O2/c1-4-2-5-3-6-4/h1-3H2 |
InChIキー |
UMEHTUCYIDSLRJ-UHFFFAOYSA-N |
正規SMILES |
C=C1COCO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


phosphane}](/img/structure/B14171952.png)
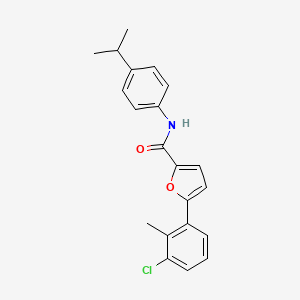
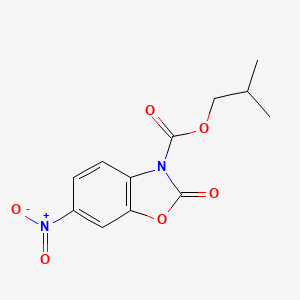
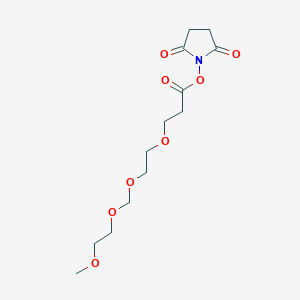
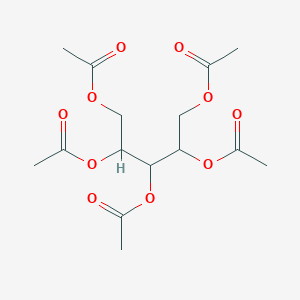
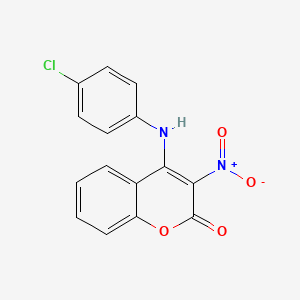
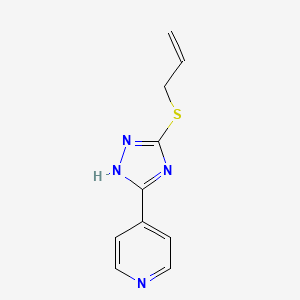
![1H-Pyrrolo[2,3-b]pyridine-2,3-dicarboxylic acid](/img/structure/B14171999.png)
